N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea
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Description
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea is a useful research compound. Its molecular formula is C13H15ClF3N5O3 and its molecular weight is 381.74. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition Studies
Research has explored the metabolism and disposition of compounds structurally similar to N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea. For instance:
HIV-1 Protease Inhibitor Metabolism : A study investigated the metabolic pathways of L-735,524, an HIV-1 protease inhibitor, revealing significant metabolites and the major metabolic pathways in human urine. The major pathways included glucuronidation, pyridine N-oxidation, and para-hydroxylation, among others (Balani et al., 1995).
ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor Disposition : Another study detailed the disposition of [14C]BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors. The study found that BMS-690514 was well absorbed and extensively metabolized, with excretion in both bile and urine (Christopher et al., 2010).
Metabolite Formation Studies
Research has also been conducted on the formation of metabolites from various compounds, including those with structural similarities to this compound, indicating how complex compounds are broken down and metabolized:
Phenothiazine Drugs Metabolism : One study discussed the degradation of the piperazine ring in phenothiazine drugs, leading to the formation of various metabolites, indicating complex metabolic pathways that could be relevant for structurally related compounds (Breyer et al., 1974).
Chlorpyrifos Exposure and Effect : Research on chlorpyrifos, an organophosphorus pesticide, explored its metabolism to CPF-oxon and the use of urinary TCPy as a biomarker for exposure. The study provided insights into dose-effect relationships between urinary TCPy and blood cholinesterase activities, which are crucial for understanding the toxicity and metabolism of related compounds (Farahat et al., 2011).
Properties
IUPAC Name |
[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N5O3/c14-9-5-8(13(15,16)17)6-19-11(9)22-3-1-21(2-4-22)10(23)7-25-20-12(18)24/h5-6H,1-4,7H2,(H3,18,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIARTKPZLQAGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CONC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.